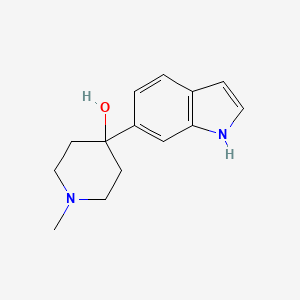

4-(1H-indol-6-yl)-1-methyl-piperidin-4-ol

Übersicht

Beschreibung

4-(1H-indol-6-yl)-1-methyl-piperidin-4-ol is a compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound features an indole moiety, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of the indole ring system in many biologically active molecules makes it an important scaffold in medicinal chemistry .

Vorbereitungsmethoden

The synthesis of 4-(1H-indol-6-yl)-1-methyl-piperidin-4-ol can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which is a chemical reaction that synthesizes indoles from phenylhydrazines and ketones under acidic conditions . Another method includes the use of palladium-catalyzed cross-coupling reactions, which have been extensively optimized for multi-kilogram scale production . Industrial production methods often involve the use of high-pressure reactors and continuous flow systems to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

The compound exhibits properties that make it a candidate for various therapeutic applications:

- Histamine H3 Receptor Modulation : It acts as an antagonist or inverse agonist at the histamine H3 receptor, which is implicated in several neurological conditions, including obesity, schizophrenia, and depression. The modulation of H3 receptors can influence neurotransmitter release and has been linked to cognitive enhancement and appetite regulation .

- Neuroprotective Effects : Recent studies suggest that compounds similar to 4-(1H-indol-6-yl)-1-methyl-piperidin-4-ol may have neuroprotective effects, particularly in models of Alzheimer's disease. By targeting multiple pathways involved in neurodegeneration, such as acetylcholinesterase inhibition and monoamine oxidase modulation, these compounds may help mitigate the progression of neurodegenerative diseases .

Case Studies

Several studies have documented the effects and potential applications of this compound:

- Cognitive Enhancement : Research indicates that H3 receptor antagonists can enhance cognitive function. In animal models, compounds with similar structures have shown improved memory and learning capabilities .

- Antidepressant Effects : The modulation of histaminergic systems has been linked to antidepressant effects. Studies exploring the pharmacodynamics of related compounds suggest a potential role in treating depression through enhanced neurotransmitter activity .

- Obesity Treatment : The ability to modulate appetite through H3 receptor antagonism presents a promising avenue for developing anti-obesity drugs. Compounds that can effectively block these receptors may assist in weight management strategies .

Wirkmechanismus

The mechanism of action of 4-(1H-indol-6-yl)-1-methyl-piperidin-4-ol involves its interaction with various molecular targets and pathways. The indole moiety can bind to multiple receptors and enzymes, modulating their activity. For example, it can inhibit the activity of certain kinases involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis . Additionally, it can interact with neurotransmitter receptors, affecting signal transduction pathways in the nervous system .

Vergleich Mit ähnlichen Verbindungen

4-(1H-indol-6-yl)-1-methyl-piperidin-4-ol can be compared with other indole derivatives such as:

Tryptophan: An essential amino acid with an indole ring, involved in protein synthesis and as a precursor to serotonin.

Indole-3-acetic acid: A plant hormone that regulates growth and development.

Serotonin: A neurotransmitter with an indole structure, playing a key role in mood regulation.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other indole derivatives .

Biologische Aktivität

4-(1H-indol-6-yl)-1-methyl-piperidin-4-ol is a compound of significant interest in medicinal chemistry, particularly for its potential anti-inflammatory and therapeutic properties. This article explores its biological activity, focusing on its mechanisms, efficacy in various models, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features an indole moiety linked to a piperidine ring, which is known to influence its biological properties. The structural formula can be represented as follows:

Research indicates that this compound exhibits anti-inflammatory effects primarily through the inhibition of pro-inflammatory cytokines. It has been shown to reduce the expression of IL-6, IL-8, and TNF-α in lipopolysaccharide (LPS)-induced models.

Key Findings:

- Inhibition of Cytokines : In vitro studies demonstrated that at a concentration of 5 μM, the compound inhibited IL-6 and IL-8 release by 62% and 72%, respectively .

- MAPK Pathway Influence : The compound's anti-inflammatory effects are mediated through the suppression of the MAPK signaling pathway, specifically inhibiting the phosphorylation of ERK and p38 MAPK .

In Vitro Studies

A series of enzyme-linked immunosorbent assays (ELISA) were conducted to evaluate the compound's efficacy against LPS-induced inflammation in human bronchial epithelial (HBE) cells. The results indicated that:

- Compound 6h (a derivative) showed superior anti-inflammatory activity compared to indomethacin, a standard anti-inflammatory drug .

In Vivo Studies

In animal models, particularly mice subjected to LPS-induced acute lung injury (ALI):

- Dose-dependent Effects : Administration of compound 6h at doses of 10 mg/kg and 20 mg/kg significantly reduced inflammatory markers and improved lung tissue integrity .

Structure-Activity Relationship (SAR)

The SAR studies emphasize the importance of substituents on the indole and piperidine rings. Variations in these positions have been shown to enhance or diminish biological activity:

- Amino Substituents : Compounds with amino groups at the 4-position of the phenyl ring exhibited enhanced anti-inflammatory properties compared to their non-substituted counterparts .

Data Summary

The following table summarizes key biological activities and their corresponding concentrations:

| Compound | Activity Type | Concentration | IL-6 Inhibition (%) | IL-8 Inhibition (%) |

|---|---|---|---|---|

| Compound 6h | Anti-inflammatory | 5 μM | 62 | 72 |

| Indomethacin | Anti-inflammatory | 5 μM | Reference | Reference |

| Control | Non-treated | - | 0 | 0 |

Case Studies

In a notable study involving LPS-induced ALI:

Eigenschaften

IUPAC Name |

4-(1H-indol-6-yl)-1-methylpiperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O/c1-16-8-5-14(17,6-9-16)12-3-2-11-4-7-15-13(11)10-12/h2-4,7,10,15,17H,5-6,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXYXBPUYUUKOEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)(C2=CC3=C(C=C2)C=CN3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80436040 | |

| Record name | 4-(1H-indol-6-yl)-1-methyl-piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80436040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321744-84-7 | |

| Record name | 4-(1H-indol-6-yl)-1-methyl-piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80436040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.